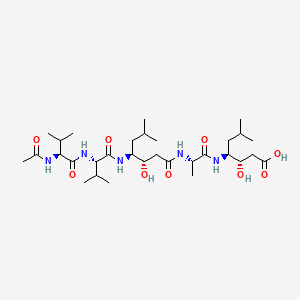

Acetyl-pepstatin

Descripción

Propiedades

Número CAS |

28575-34-0 |

|---|---|

Fórmula molecular |

C33H61N5O11 |

Peso molecular |

703.9 g/mol |

Nombre IUPAC |

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |

InChI |

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |

Clave InChI |

ZISCOJQELZEANN-CFWBHBOOSA-N |

SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |

SMILES canónico |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

VVXAX |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-Pepstatin: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-pepstatin is a potent, modified pentapeptide that serves as a highly effective inhibitor of aspartic proteases. Its ability to mimic the transition state of peptide hydrolysis makes it an invaluable tool in the study of protease function and a lead compound in the development of therapeutics targeting these enzymes, notably in the context of viral diseases such as HIV. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its characterization and use in enzyme inhibition assays are presented, alongside visualizations of its mechanism of action and experimental workflows to aid researchers in their practical applications.

Chemical Structure and Identification

This compound is a derivative of pepstatin, a naturally occurring protease inhibitor. The core structure is a hexapeptide containing two residues of the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The N-terminus is acetylated, which differentiates it from pepstatin.

The IUPAC name for this compound is (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid. Its condensed IUPAC representation is Ac-Val-Val-Sta-Ala-Sta-OH.

It is important for researchers to be aware that two CAS numbers are frequently associated with this compound in literature and commercial sources: 11076-29-2 and 28575-34-0 [1][2]. While both refer to the same molecule, 28575-34-0 is more commonly used by major chemical suppliers.

Physicochemical and Biological Properties

A summary of the key quantitative properties of this compound is provided in the tables below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₁H₅₇N₅O₉ | [2][3] |

| Molecular Weight | 643.81 g/mol | [2][4][3] |

| Appearance | White solid | [4] |

| Purity (HPLC) | ≥97% | [4] |

| Melting Point | Not available |

Table 1: General Physicochemical Properties of this compound

| Parameter | Condition | Value | References |

| Solubility | |||

| 50% Acetic Acid | 5 mg/mL | [4] | |

| PBS | 2 mg/mL | [3] | |

| H₂O | Soluble | [5] | |

| Organic Solvents | Soluble in acetonitrile, methanol, DMSO | [5] | |

| Stability | |||

| Lyophilized Powder | Store at -20°C, desiccated | [6][7] | |

| In Solution (Stock) | Stable for up to 1 month at -20°C | [4] | |

| Aliquot to avoid freeze-thaw cycles | [6] |

Table 2: Solubility and Stability of this compound

| Target Enzyme | pH | Ki | References |

| HIV-1 Protease | 4.7 | 13 nM, 20 nM | [8] |

| HIV-2 Protease | 4.7 | 5 nM | |

| XMRV Protease | 712 nM | [8] |

Table 3: Inhibitory Activity (Ki) of this compound against Various Aspartic Proteases

Mechanism of Action and Signaling Pathways

This compound functions as a competitive, tight-binding inhibitor of aspartic proteases[9]. The statine residues within its structure are key to its inhibitory activity. The hydroxyl group of statine mimics the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by these enzymes. This allows this compound to bind with high affinity to the active site of the protease, effectively blocking substrate access and preventing catalysis.

While direct studies on the downstream signaling effects of this compound are limited, its parent compound, pepstatin A, has been shown to influence cellular pathways. For instance, pepstatin A can suppress the differentiation of osteoclasts by inhibiting the phosphorylation of ERK and reducing the expression of the transcription factor NFATc1[10]. Given their structural and functional similarities, it is plausible that this compound could exert similar effects in relevant cellular contexts.

Caption: Competitive inhibition of aspartic proteases by this compound.

Experimental Protocols

Preparation of Stock Solutions

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. To prepare a stock solution, dissolve the powder in an appropriate solvent.

-

For general use: A stock solution of 1 mM can be prepared in DMSO or 50% acetic acid[4]. For example, to make a 1 mM stock solution from 1 mg of this compound (MW = 643.81), dissolve it in 1.553 mL of the chosen solvent.

-

Storage of stock solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the stock solution is stable for at least one month[4].

Assay for Determination of Ki for HIV-1 Protease

The following is a representative protocol for determining the inhibition constant (Ki) of this compound against HIV-1 protease using a fluorescence resonance energy transfer (FRET) based assay.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate for HIV-1 Protease (e.g., containing a fluorophore and a quencher)

-

Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound: From the stock solution, prepare a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 1 µM). Include a vehicle control (DMSO) without the inhibitor.

-

Enzyme and inhibitor pre-incubation: In the wells of the microplate, add the diluted this compound solutions and the HIV-1 protease solution. The final enzyme concentration should be in the low nanomolar range. Gently mix and pre-incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction: Add the FRET substrate to each well to start the enzymatic reaction. The final substrate concentration should be at or below its Km value.

-

Kinetic measurement: Immediately place the microplate in the fluorescence reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific FRET pair used.

-

Data analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curves.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Caption: Experimental workflow for determining the Ki of this compound.

Structure-Function Relationship

The potent inhibitory activity of this compound is a direct consequence of its specific chemical structure. The following diagram illustrates the key structural features and their contribution to its function as an aspartic protease inhibitor.

Caption: Key structural features of this compound and their functional roles.

Conclusion

This compound is a well-characterized and potent inhibitor of aspartic proteases, with significant utility in both basic research and as a scaffold for drug design. Its high affinity for viral proteases, such as those from HIV-1 and HIV-2, underscores its importance in the field of antiviral research. This guide has provided a detailed summary of its chemical and physical properties, a plausible mechanism of action, and practical experimental protocols. By leveraging this information, researchers can effectively employ this compound as a tool to investigate the roles of aspartic proteases in various biological processes and to advance the development of novel therapeutics.

References

- 1. This compound | CAS#:11076-29-2 | Chemsrc [chemsrc.com]

- 2. This compound | CAS#:28575-34-0 | Chemsrc [chemsrc.com]

- 3. This compound | 11076-29-2 | LAA07629 | Biosynth [biosynth.com]

- 4. Solution structure of the HIV protease inhibitor this compound as determined by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Potent Protease Inhibitor: A Technical History of Acetyl-Pepstatin

For Immediate Release

TOKYO, Japan - In the landscape of enzyme inhibition and drug discovery, the story of pepstatin and its derivatives stands as a testament to the power of microbial screening and subsequent chemical modification. This in-depth technical guide explores the discovery and history of acetyl-pepstatin, a pivotal molecule in the study of aspartic proteases. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science, from initial isolation to detailed inhibitory mechanisms.

The Dawn of a New Inhibitor: The Discovery of Pepstatin

The journey of this compound begins with the discovery of its parent compound, pepstatin. In 1970, a team of Japanese scientists led by the renowned Dr. Hamao Umezawa at the Institute of Microbial Chemistry in Tokyo, unearthed a potent inhibitor of the enzyme pepsin.[1] This groundbreaking discovery, published in The Journal of Antibiotics, detailed the isolation of "Pepstatin" from the culture filtrates of various species of Actinomycetes.[1][2] Umezawa's work was part of a systematic screening of microbial products for enzyme-inhibiting activities, a strategy that had already yielded other significant discoveries. The isolation of pepstatin was a landmark achievement as, until then, no potent, reversible inhibitors of aspartic peptidases were known.[3]

The structure of pepstatin was elucidated to be a hexapeptide with the sequence Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine (Iva-Val-Val-Sta-Ala-Sta).[4][5] The key to its potent inhibitory activity was identified as the unusual amino acid, statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[4][6]

The Emergence of this compound

Following the discovery of pepstatin, researchers began to explore its structure-activity relationship by synthesizing various derivatives. An N-acetyl variant, this compound, was independently described in 1971 by Fukumura et al., further expanding the chemical space of these potent inhibitors.[3] While the original publication by Fukumura and colleagues was not retrievable in the current search, subsequent studies have extensively characterized this compound and its inhibitory properties.

This compound is a high-affinity, classical inhibitor of aspartic proteases.[7][8][9][10] Its primary value lies in its potent inhibition of viral proteases, particularly HIV-1 and HIV-2 proteases, making it a crucial tool in antiviral research.[7][8][9][10]

Quantitative Inhibitory Profile of this compound and its Analogs

The inhibitory potency of this compound and related compounds against various aspartic proteases has been quantified through the determination of their inhibition constants (Ki). This data is crucial for comparing the efficacy of different inhibitors and for understanding their therapeutic potential.

| Inhibitor | Target Enzyme | Ki Value (nM) | pH | Reference(s) |

| This compound | HIV-1 Protease | 13 | - | [7] |

| This compound | HIV-1 Protease | 20 | 4.7 | [8][9][10][11] |

| This compound | HIV-2 Protease | 5 | 4.7 | [8][9][10] |

| This compound | XMRV Protease | 712 | - | [7] |

| N-acetyl-statine | Pepsin | 120,000 | - | [4][6] |

| N-acetyl-alanyl-statine | Pepsin | 5,650 | - | [4][6] |

| N-acetyl-valyl-statine | Pepsin | 4,800 | - | [4][6] |

| Pepstatin | Human Cathepsin D | 0.5 | - | [3] |

| Diacetylpepstatin | Pepsin | 7,300 | - | [12] |

Key Experimental Protocols

The discovery and characterization of this compound relied on robust experimental methodologies. Below are detailed protocols for key experiments.

Isolation and Purification of Pepstatin (Umezawa et al., 1970)

The foundational method for obtaining pepstatin from microbial cultures is outlined below. This compound would subsequently be synthesized from purified pepstatin.

-

Culturing: Strains of Actinomycetes are cultured in an aqueous medium containing carbon and nitrogen sources under aerobic conditions until a substantial amount of pepstatin accumulates.

-

Extraction from Culture Filtrate: The culture filtrate is extracted with a water-immiscible solvent where pepstatin is more soluble, such as butanol.[1]

-

Extraction from Mycelial Mass: If the fermentation yield is high, a significant amount of pepstatin is present in the mycelial mass. The entire culture broth, including the mycelium, can be extracted with a solvent like propanol, butanol, or amyl alcohol.

-

Concentration and Crystallization: The butanol extract from the culture broth is concentrated by evaporation, which can lead to the crystallization of pepstatin.

-

Purification: Further purification can be achieved through techniques such as chromatography on an anion-exchange resin.

Synthesis of this compound

While the specific, original protocol by Fukumura et al. was not available, a general method for the N-acetylation of peptides can be described. Modern approaches often utilize solid-phase peptide synthesis (SPPS).[13][14]

-

Protection of Reactive Groups: The C-terminal carboxyl group and the hydroxyl group of the statine residues in pepstatin are protected using suitable protecting groups.

-

Acetylation: The free N-terminus of the protected pepstatin is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

-

Deprotection: The protecting groups are removed under conditions that do not affect the newly formed acetyl group.

-

Purification: The resulting this compound is purified using techniques like high-performance liquid chromatography (HPLC).

Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of this compound is determined using an enzyme inhibition assay. A general protocol for assessing pepsin inhibition is provided below.

-

Reagent Preparation:

-

Pepsin Solution: A stock solution of porcine pepsin is prepared in 10 mM HCl.

-

Substrate Solution: A 2% (w/v) solution of hemoglobin is prepared in distilled water and the pH is adjusted to 2.0 with HCl.

-

Inhibitor Solutions: A series of dilutions of this compound are prepared in an appropriate buffer.

-

TCA Solution: A 5% (w/v) solution of trichloroacetic acid (TCA) in distilled water is prepared.[3]

-

-

Assay Procedure:

-

A defined volume of the hemoglobin substrate solution is added to a series of test tubes and pre-incubated at 37°C for 5 minutes.

-

The inhibitor solution (or buffer for the control) is added to the respective tubes.

-

The enzymatic reaction is initiated by adding the pepsin solution to each tube.

-

The reaction mixture is incubated at 37°C for a specific time (e.g., 10 minutes).

-

The reaction is stopped by adding the TCA solution, which precipitates the undigested hemoglobin.[3]

-

-

Measurement and Data Analysis:

-

The tubes are centrifuged to pellet the precipitated protein.

-

The absorbance of the supernatant is measured at 280 nm. The absorbance is proportional to the amount of digested hemoglobin fragments.

-

The initial velocity of the reaction is calculated for each inhibitor concentration.

-

The mode of inhibition and the inhibition constant (Ki) are determined by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[3]

-

Mechanism of Action and Signaling Pathways

Pepstatin and its derivatives, including this compound, are transition-state analog inhibitors of aspartic proteases.[3] The crucial structural feature is the statine residue, whose hydroxyl group mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme.[3] This analog binds tightly to the active site, which contains two critical aspartate residues, thereby preventing the binding and cleavage of the natural substrate.

Beyond its direct enzymatic inhibition, pepstatin A has been shown to affect cellular signaling pathways. For instance, it suppresses the differentiation of osteoclasts induced by the receptor activator of NF-κB ligand (RANKL).[2][4][5] This suppression occurs through the blockade of the ERK signaling pathway and the subsequent inhibition of the expression of the nuclear factor of activated T cells c1 (NFATc1).[2][4][5]

Visualizations

Caption: Mechanism of aspartic protease inhibition by this compound.

Caption: Inhibition of RANKL-induced osteoclast differentiation by this compound via the ERK pathway.

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

From its roots in the pioneering work of Hamao Umezawa to its synthesis and characterization as a potent inhibitor of viral proteases, this compound has carved a significant niche in the fields of biochemistry and drug development. Its history underscores the value of natural product discovery and the power of medicinal chemistry to refine and enhance the therapeutic potential of lead compounds. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers continuing to explore the vast potential of aspartic protease inhibitors.

References

- 1. Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pepstatin - Wikipedia [en.wikipedia.org]

- 5. CRYSTALLINE ACETYL DERIVATIVES OF PEPSIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pepstatin A induces extracellular acidification distinct from aspartic protease inhibition in microglial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. Acetyl Pepstatin | CAS 11076-29-2 | Tocris Bioscience [tocris.com]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. Solution structure of the HIV protease inhibitor this compound as determined by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical characterization of an aspartic protease from Vigna radiata: Kinetic interactions with the classical inhibitor pepstatin implicating a tight binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioassaysys.com [bioassaysys.com]

Acetyl-Pepstatin: A Comprehensive Technical Guide to a Prototypical Aspartic Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-pepstatin is a potent, semi-synthetic inhibitor of aspartic proteases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site. Derived from the natural microbial product pepstatin, this compound has been instrumental in the study of aspartic protease mechanisms and serves as a foundational scaffold in the design of therapeutic agents, most notably for viral diseases such as HIV/AIDS. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, including its mechanism of action, biochemical properties, and the experimental protocols used for its characterization.

Core Biochemical Properties and Mechanism of Action

This compound is a modified hexapeptide that contains the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid).[1][2] The key to its potent inhibitory activity lies in the statine residue, which acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases.[1][3] The hydroxyl group of the statine residue mimics the tetrahedral intermediate of the scissile peptide bond, binding tightly to the two catalytic aspartate residues in the enzyme's active site.[1][3] This interaction is non-covalent and reversible, yet exhibits high affinity, leading to potent competitive inhibition.[1][3]

The N-terminal acetylation of pepstatin to form this compound can influence its solubility and interaction with the target enzyme. The general structure of pepstatin is Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine.[1][2] this compound is a high-affinity inhibitor for a range of aspartic proteases, including pepsin, cathepsin D, and viral proteases like HIV-1 and HIV-2 protease.[3][4][5][6]

Quantitative Inhibitory Data

The inhibitory potency of this compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme activity by half. Lower Kᵢ values indicate greater potency.

| Target Enzyme | Inhibition Constant (Kᵢ) | pH | Reference |

| HIV-1 Protease | 13 nM | Not Specified | [7] |

| HIV-1 Protease | 20 nM | 4.7 | [4][5][6][8][9][10] |

| HIV-2 Protease | 5 nM | 4.7 | [4][5][6][9][10] |

| XMRV Protease | 712 nM | Not Specified | [7] |

| Porcine Pepsin | 1.2 x 10⁻⁴ M (for N-acetyl-statine) | Not Specified | [1][11] |

| Porcine Pepsin | 5.65 x 10⁻⁶ M (for N-acetyl-alanyl-statine) | Not Specified | [1][11] |

| Porcine Pepsin | 4.8 x 10⁻⁶ M (for N-acetyl-valyl-statine) | Not Specified | [1][11] |

Structure-Activity Relationship

The structure of this compound is critical to its inhibitory function. The statine residue is the key pharmacophore, with its (3S, 4S) stereochemistry being crucial for optimal binding.[1] The flanking amino acid residues also contribute to the binding affinity and specificity by interacting with the substrate-binding pockets (S subsites) of the protease. The N-acetyl group can also influence the molecule's properties. Studies with various derivatives of pepstatin have shown that modifications to the peptide backbone and the statine residue can significantly alter the inhibitory potency and selectivity for different aspartic proteases.[1][11]

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of this compound against an aspartic protease using a spectrophotometric or fluorometric assay.

Materials:

-

Purified aspartic protease (e.g., HIV-1 protease, pepsin)

-

This compound

-

Substrate (e.g., a specific chromogenic or fluorogenic peptide)

-

Assay buffer (typically a low pH buffer, e.g., 0.1 M sodium acetate, pH 4.7)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a working solution of the enzyme in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

Crystallographic Analysis of Enzyme-Inhibitor Complex

X-ray crystallography is a powerful technique to elucidate the three-dimensional structure of an this compound-protease complex, providing detailed insights into the binding mode.

General Workflow:

-

Co-crystallization: The purified target protease is mixed with a molar excess of this compound. This mixture is then subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield high-quality crystals. For the HIV-1 protease-acetyl-pepstatin complex, crystals were obtained by precipitation with sodium chloride.[12]

-

Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The structure is solved using molecular replacement, where a known structure of a similar protein is used as a starting model.[12] The model of the protein and the inhibitor is then built into the electron density and refined to best fit the experimental data. For the HIV-1 protease complex, the structure was refined to a resolution of 2.0 Å.[12]

The crystallographic analysis of the HIV-1 protease in complex with this compound revealed that the inhibitor binds in an extended conformation within the enzyme's active site.[12] The hydroxyl group of the central statine residue is positioned between the two catalytic aspartic acid residues (Asp25 and Asp125).[12] The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme, including the flexible "flap" regions of the protease which close down over the bound inhibitor.[12]

Visualizations

Mechanism of Inhibition

Caption: Mechanism of aspartic protease inhibition by this compound.

Experimental Workflow for Kᵢ Determination

Caption: Experimental workflow for determining the Kᵢ of this compound.

Inhibition of HIV Polyprotein Processing

Caption: Inhibition of HIV polyprotein processing by this compound.

References

- 1. fao.org [fao.org]

- 2. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toolify.ai [toolify.ai]

- 4. benchchem.com [benchchem.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 12. benchchem.com [benchchem.com]

Acetyl-Pepstatin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetyl-pepstatin, a potent inhibitor of aspartic proteases. This document covers its chemical properties, mechanism of action, and applications in research, with a focus on experimental protocols and relevant signaling pathways.

Chemical and Physical Properties

This compound is a modified pentapeptide that acts as a high-affinity inhibitor of aspartic proteases.[1][2][3] Its chemical and physical properties are summarized in the table below. While there are some discrepancies in the literature, the most commonly cited CAS number is 11076-29-2.[1][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 11076-29-2 | [1][3][4][5] |

| Molecular Weight | 643.81 g/mol | [3][5][6] |

| Molecular Formula | C31H57N5O9 | [1][3][5] |

| Synonyms | Streptomyces pepsin inhibitor, Ac-Pepstatin | [4] |

| Solubility | Soluble in 50% acetic acid | |

| Storage | Store at -20°C |

Mechanism of Action

This compound is a competitive inhibitor of aspartic proteases.[7] Its structure mimics the transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes. This allows it to bind tightly to the active site, effectively blocking substrate access and enzymatic activity.

The inhibitory potency of this compound has been quantified for several key aspartic proteases, as detailed in the table below.

| Target Protease | Inhibition Constant (Ki) / IC50 | pH | Source(s) |

| HIV-1 Protease | 13 nM (Ki) | [6][8] | |

| HIV-1 Protease | 20 nM (Ki) | 4.7 | [1][2][3] |

| HIV-2 Protease | 5 nM (Ki) | 4.7 | [1][2][3] |

| XMRV Protease | 712 nM (Ki) | [6][8] | |

| Porcine Renin | ~0.32 µM (IC50 for pepstatin) | 6.0 | [7] |

| Human Renin | ~17 µM (IC50 for pepstatin) | 6.5 | [7] |

| Human Plasma Renin | ~1.2 µM (Ki for pepstatin) | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Aspartic Protease Inhibition Assay

This protocol outlines a general workflow for determining the inhibitory activity of this compound against a target aspartic protease using a fluorogenic substrate.

Materials:

-

This compound

-

Target aspartic protease (e.g., HIV-1 protease, Renin)

-

Fluorogenic substrate specific to the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., 50% acetic acid or DMSO) to create a high-concentration stock solution.

-

Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to generate a range of inhibitor concentrations.

-

Prepare Enzyme and Substrate Solutions: Prepare working solutions of the aspartic protease and its corresponding fluorogenic substrate in the assay buffer.

-

Assay Setup: To the wells of a 96-well microplate, add the assay buffer, followed by the different concentrations of this compound. Include controls with no inhibitor.

-

Pre-incubation: Add the enzyme solution to the wells and pre-incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways

This compound's ability to inhibit aspartic proteases makes it a valuable tool for studying signaling pathways regulated by these enzymes.

The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, is the rate-limiting enzyme in this pathway.[10] It cleaves angiotensinogen to produce angiotensin I. This compound, by inhibiting renin, can block this entire cascade.

Other Signaling Roles of Aspartic Proteases

Aspartic proteases are involved in a variety of other cellular processes:

-

Antigen Processing: In the endosomal/lysosomal system, aspartic proteases like cathepsin D are involved in the processing of antigens for presentation by MHC class II molecules.

-

Apoptosis: While the primary drivers of apoptosis are caspases (cysteine-aspartic proteases), other proteases, including the aspartic protease cathepsin D, can play a role in this programmed cell death pathway.

-

Autophagy: Lysosomal aspartic proteases are crucial for the degradation of cellular components during autophagy.

References

- 1. This compound | CAS#:11076-29-2 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. Acetyl Pepstatin | CAS 11076-29-2 | Tocris Bioscience [tocris.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | 11076-29-2 | LAA07629 | Biosynth [biosynth.com]

- 6. Signaling Functions of Intramembrane Aspartyl-Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the renin-angiotensinogen reaction by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-Pepstatin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of acetyl-pepstatin, a potent inhibitor of aspartic proteases. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Compound Characteristics

This compound is a modified pentapeptide and a well-characterized inhibitor of aspartic proteases. Its structure, based on the natural product pepstatin, includes an acetylated N-terminus. This modification can influence its solubility and inhibitory activity.

Chemical Structure: N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-alanyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid

Quantitative Inhibition Data

This compound and its parent compound, pepstatin, have been evaluated against a range of aspartic proteases. The following tables summarize the available quantitative data on their inhibitory potency, primarily expressed as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

| Enzyme Target | Inhibitor | Kᵢ Value | pH | Notes |

| HIV-1 Protease | This compound | 20 nM | 4.7 | - |

| HIV-2 Protease | This compound | 5 nM | 4.7 | - |

| Porcine Pepsin | N-Acetyl-Valyl-Statine | 4.8 µM | - | A derivative of pepstatin.[1] |

| Porcine Pepsin | N-Acetyl-Alanyl-Statine | 5.65 µM | - | A derivative of pepstatin.[1] |

| Porcine Pepsin | N-Acetyl-Statine | 120 µM | - | A derivative of pepstatin.[1] |

| Human Renin | Pepstatin | ~1.2 µM | - | Competitive inhibitor. |

| Enzyme Target | Inhibitor | IC₅₀ Value | pH | Notes |

| Mouse Submaxillary Gland Renin | This compound | 10 µM | 6.0 | -[2] |

| Human Renin | Pepstatin | ~17 µM | 6.5 | -[3][4] |

| Porcine Renin | Pepstatin | ~0.32 µM | 6.0 | -[3][4] |

| Cathepsin D | Pepstatin A | < 1 nM | - | A potent inhibitor.[5] |

| HIV Protease | Pepstatin A | ~2 µM | - | -[6] |

| Pepsin | Pepstatin A | < 5 µM | - | -[6] |

| Human Renin | Pepstatin A | ~15 µM | - | -[6] |

Mechanism of Action and Relevant Signaling Pathways

This compound functions as a transition-state analog inhibitor. The statine residue within its structure mimics the tetrahedral intermediate of peptide bond hydrolysis, binding tightly to the active site of aspartic proteases and blocking substrate access. This mechanism is critical in the inhibition of enzymes involved in significant signaling pathways.

The Renin-Angiotensin-Aldosterone System (RAAS)

Renin is an aspartic protease that catalyzes the first and rate-limiting step of the RAAS pathway, the conversion of angiotensinogen to angiotensin I. By inhibiting renin, this compound can effectively downregulate this entire cascade, which is crucial for blood pressure regulation.

Amyloid-Beta Production Pathway

Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. While direct inhibition data for this compound on BACE1 is limited, pepstatin and its analogs are known to inhibit other aspartic proteases, suggesting a potential for interaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving the assessment of aspartic protease inhibition. These protocols can be adapted for use with this compound.

General Enzyme Inhibition Assay Workflow

This workflow outlines the typical steps for determining the inhibitory activity of a compound against a target protease.

Pepsin Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard pepsin activity assays to determine the IC₅₀ value of an inhibitor.[7]

-

Materials:

-

Porcine Pepsin

-

Hemoglobin (substrate)

-

Hydrochloric Acid (HCl)

-

Trichloroacetic Acid (TCA)

-

Spectrophotometer

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of porcine pepsin in 10 mM HCl.

-

Prepare a 2% (w/v) hemoglobin solution in distilled water, adjusting the pH to 2.0 with HCl.

-

Prepare a 5% (w/v) TCA solution in distilled water.

-

Prepare a series of dilutions of this compound in the appropriate buffer.

-

-

Enzyme Inhibition Assay:

-

In separate test tubes, add a defined volume of the hemoglobin substrate solution and pre-incubate at 37°C for 5 minutes.

-

Add the this compound solution (or buffer for the control) to the respective tubes.

-

Initiate the reaction by adding the pepsin solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding the TCA solution to precipitate undigested hemoglobin.

-

-

Measurement and Analysis:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm.

-

Calculate the initial reaction velocity and determine the mode of inhibition and Kᵢ value using Lineweaver-Burk or Dixon plots.

-

-

Renin Inhibition Assay (Fluorogenic)

This assay uses a fluorogenic substrate to measure renin activity.[8]

-

Materials:

-

Human Recombinant Renin

-

Fluorogenic Renin Substrate (e.g., EDANS/DABCYL pair)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

-

This compound stock solution

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of renin in the assay buffer.

-

Dissolve the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Protocol:

-

Add the substrate solution, assay buffer, and inhibitor dilutions to the wells of the microplate.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the renin working solution to each well.

-

-

Measurement and Analysis:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) at regular intervals.

-

Calculate the initial reaction velocity (rate of fluorescence increase).

-

Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

-

Cathepsin D Inhibition Assay (Fluorogenic)

This protocol is for screening inhibitors of Cathepsin D activity.[9]

-

Materials:

-

Recombinant Human Cathepsin D

-

Fluorogenic Cathepsin D Substrate

-

Cathepsin Assay Buffer

-

This compound stock solution

-

384-well plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare 1x Cathepsin Buffer by diluting a 4x stock.

-

Dilute Cathepsin D to the working concentration with 1x Cathepsin Buffer.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Protocol:

-

Add the diluted Cathepsin D and the inhibitor solution to the wells.

-

Pre-incubate for 30 minutes at room temperature with gentle agitation.

-

Add the diluted substrate to all wells.

-

-

Measurement and Analysis:

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Read fluorescence intensity (e.g., λexcitation = 330 nm; λemission = 390 nm).

-

Determine the percentage of inhibition and IC₅₀ value.

-

-

BACE1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to characterize BACE1 inhibitors.[10]

-

Materials:

-

Cell line overexpressing Amyloid Precursor Protein (APP), e.g., HEK293-APP.

-

Cell culture medium and supplements.

-

This compound stock solution.

-

ELISA kit for Aβ40 and Aβ42 detection.

-

-

Procedure:

-

Cell Culture and Treatment:

-

Plate the APP-overexpressing cells in a suitable format (e.g., 96-well plate).

-

Allow cells to adhere and grow.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Aβ Measurement:

-

Measure the levels of Aβ40 and Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage reduction in Aβ40 and Aβ42 production for each inhibitor concentration.

-

Determine the IC₅₀ values by fitting the data to a dose-response curve.

-

-

Conclusion

This compound is a valuable research tool for studying the function and inhibition of aspartic proteases. Its well-documented inhibitory activity against key enzymes like HIV protease and renin, coupled with the detailed experimental protocols provided herein, offers a solid foundation for further investigation into its therapeutic potential and applications in drug discovery and development. The visualization of its role in critical signaling pathways further underscores its importance in understanding and potentially modulating complex biological processes.

References

- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New renin inhibitors homologous with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

Acetyl-Pepstatin: A Technical Guide for Aspartic Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers embarking on studies involving acetyl-pepstatin as a tool for investigating aspartic proteases. This document provides core knowledge on its mechanism of action, inhibitory specificity, and practical guidance for its use in experimental settings.

Introduction to this compound

This compound is a potent, reversible inhibitor of aspartic proteases, a class of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site.[1] It is a derivative of pepstatin A, a naturally occurring pentapeptide known for its broad-spectrum inhibition of these enzymes.[2][3] The acetylation of the N-terminus of pepstatin can influence its properties, such as solubility and cell permeability, making it a valuable tool in various research applications, from elucidating enzyme mechanisms to screening for novel therapeutic agents.[4][5]

Mechanism of Action

This compound functions as a transition-state analog inhibitor.[6] The core of its inhibitory activity resides in the unique amino acid statine, which contains a hydroxyl group that mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartic proteases.[6][7] By binding tightly within the enzyme's active site, this compound effectively blocks substrate access and subsequent cleavage. The interaction is characterized by a network of hydrogen bonds between the inhibitor and the catalytic aspartate residues of the protease.[7]

References

- 1. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. New renin inhibitors homologous with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Acetyl-Pepstatin: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-pepstatin is a potent, modified pentapeptide that serves as a classical inhibitor of aspartic proteases. As a derivative of pepstatin, a naturally occurring protease inhibitor, this compound exhibits a broad spectrum of inhibitory activity against enzymes crucial in various physiological and pathological processes. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in significant biological pathways.

Core Concepts of this compound

This compound is a synthetic derivative of pepstatin, characterized by the acetylation of the N-terminus of the pepstatin peptide sequence. This modification can influence its solubility and cell permeability characteristics. The core structure of pepstatin itself is notable for containing the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid), which is fundamental to its inhibitory mechanism. The sequence of pepstatin is typically Isovaleryl-Val-Val-Sta-Ala-Sta.

Mechanism of Action

This compound functions as a competitive, transition-state analog inhibitor of aspartic proteases. The statine residue within its structure mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes.[1][2] By binding tightly to the active site, this compound effectively blocks substrate access and subsequent cleavage. The active site of aspartic proteases, such as pepsin and β-secretase (BACE1), contains a pair of aspartic acid residues that are essential for catalysis.[3] The hydroxyl group of the statine residue in this compound is thought to interact with these catalytic aspartates, further stabilizing the enzyme-inhibitor complex.

Quantitative Inhibitory Data

The inhibitory potency of this compound is quantified by its Inhibition Constant (Kᵢ) and Half-Maximal Inhibitory Concentration (IC₅₀). These values are crucial for comparing its efficacy against different aspartic proteases and for designing experiments.

| Target Protease | Organism/System | Kᵢ Value | IC₅₀ Value | pH | References |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | 13 nM | - | - | [4] |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | 20 nM | - | 4.7 | [4] |

| HIV-2 Protease | Human Immunodeficiency Virus 2 | 5 nM | - | 4.7 | [4] |

| Pepsin | Porcine | 4.8 µM (for N-acetyl-valyl-statine) | - | - | [1][2] |

| Renin | Human Plasma | ~1.2 µM (for pepstatin) | 1 µM (at pH 5.7), 10 µM (at pH 7.4) (for pepstatin) | 5.7, 7.4 | [5] |

| Cathepsin D | Pig | ~0.1 µM (for lactoyl-pepstatin) | - | 3.5 | [6] |

| Cathepsin D | Human | ~0.5 nM (Kᴅ for pepstatin) | < 1 nM (for pepstatin A) | 3.5 | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or 50% acetic acid

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration and volume, calculate the required mass of this compound.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or 50% acetic acid to the tube.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Stock solutions are generally stable for up to one month at this temperature.

In Vitro Protease Inhibition Assay using Hemoglobin Substrate

Objective: To determine the inhibitory effect of this compound on the activity of an aspartic protease (e.g., pepsin) using hemoglobin as a substrate.

Materials:

-

Purified aspartic protease (e.g., porcine pepsin)

-

This compound stock solution

-

Hemoglobin solution (2% w/v in 100 mM HCl, pH 2.0)

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Spectrophotometer

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the aspartic protease in the assay buffer.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired inhibitor concentrations.

-

-

Assay Setup:

-

In a series of microcentrifuge tubes, add a defined volume of the hemoglobin substrate solution.

-

Add the various concentrations of the this compound dilutions to the respective tubes. Include a control tube with assay buffer instead of the inhibitor.

-

Pre-incubate the tubes at 37°C for 5-10 minutes to allow for temperature equilibration and inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the working solution of the aspartic protease to each tube.

-

Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

-

-

Reaction Termination:

-

Stop the reaction by adding the TCA solution to each tube. This will precipitate the undigested hemoglobin.

-

-

Sample Processing and Measurement:

-

Incubate the tubes on ice for 10-15 minutes to ensure complete precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant, which contains the TCA-soluble peptide fragments, to a new tube or a UV-compatible plate.

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The absorbance is directly proportional to the amount of digested hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Solid-Phase Peptide Synthesis of this compound (General Protocol)

Objective: To synthesize this compound using solid-phase peptide synthesis (SPPS).

Principle: SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

General Steps:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like dimethylformamide (DMF).

-

Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc) from the resin or the last coupled amino acid using a deprotection solution (e.g., 20% piperidine in DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (including the statine residues) and couple it to the deprotected N-terminus of the growing peptide chain on the resin. Coupling reagents like HBTU/HOBt are commonly used.

-

Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

N-terminal Acetylation: After the final amino acid has been coupled and its N-terminal Fmoc group removed, perform an on-resin acetylation step using acetic anhydride and a base like pyridine in a suitable solvent.[8]

-

Cleavage and Deprotection: Cleave the completed acetylated peptide from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Signaling Pathways and Logical Relationships

Inhibition of Amyloid Precursor Protein (APP) Processing

This compound, as an inhibitor of aspartic proteases, is particularly relevant in the context of Alzheimer's disease research due to its potential to inhibit β-secretase (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.

In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to produce a soluble fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99.[9][10] C99 is then cleaved by γ-secretase to generate the neurotoxic amyloid-β (Aβ) peptide, which can aggregate to form amyloid plaques, a hallmark of Alzheimer's disease.[11] this compound can inhibit BACE1, thereby preventing the initial cleavage of APP and reducing the production of Aβ. This shunts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase within the Aβ domain, precluding Aβ formation and instead producing the neuroprotective sAPPα fragment.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the logical flow of an in vitro experiment to determine the IC₅₀ of this compound.

Conclusion

This compound remains a valuable tool in the study of aspartic proteases. Its well-characterized mechanism of action and potent inhibitory activity make it a standard for in vitro studies and a lead compound in the development of more specific and potent inhibitors for therapeutic applications. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in research and drug development settings.

References

- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:11076-29-2 | Chemsrc [chemsrc.com]

- 5. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of lactoyl-pepstatin and the pepsin inhibitor peptide on pig cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Initial Screening of Acetyl-Pepstatin in Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-pepstatin is a potent, high-affinity inhibitor of aspartic proteases, a class of enzymes crucial in various physiological and pathological processes. As a derivative of the naturally occurring pepstatin, this compound has been instrumental in the study of protease function and the development of therapeutic agents, notably in the context of viral diseases such as HIV.[1] This technical guide provides an in-depth overview of the initial screening of this compound in various assays, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound, like its parent compound pepstatin, functions as a transition-state analog inhibitor.[2] The core of its inhibitory activity lies in the statine residue, an unusual amino acid. The hydroxyl group of statine mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the protease. This analog binds with high affinity to the active site of aspartic proteases, which contains two critical aspartate residues, thereby preventing the natural substrate from binding and being cleaved.[3]

Quantitative Data: Inhibitory Activity of this compound and Related Compounds

The inhibitory potency of this compound and its derivatives is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are crucial for comparing the efficacy of the inhibitor against different proteases and under various experimental conditions.

| Inhibitor | Target Protease | Parameter | Value | Conditions | Reference(s) |

| This compound | HIV-1 Protease | Kᵢ | 20 nM | pH 4.7 | [1][4] |

| This compound | HIV-2 Protease | Kᵢ | 5 nM | pH 4.7 | [1][4] |

| N-Acetyl-Valyl-Statine | Porcine Pepsin | Kᵢ | 4,800 nM | - | [2][3] |

| N-Acetyl-Alanyl-Statine | Porcine Pepsin | Kᵢ | 5,650 nM | - | [2][3] |

| N-Acetyl-Statine | Porcine Pepsin | Kᵢ | 120,000 nM | - | [2][3] |

| Pepstatin A | Human Renin | IC₅₀ | ~15 µM | - | [5] |

| Pepstatin A | HIV Protease | IC₅₀ | ~2 µM | - | [5] |

| Pepstatin A | Pepsin | IC₅₀ | < 5 µM | - | [5] |

| Pepstatin A | Cathepsin D | IC₅₀ | < 40 µM | - | [5] |

| Pepstatin A | Porcine Renin | IC₅₀ | ~0.32 µM | pH 6.0 | [6] |

| Pepstatin A | Human Renin | IC₅₀ | ~17 µM | pH 6.5 | [6] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of this compound's inhibitory activity. Below are methodologies for key assays.

Pepsin Inhibition Assay (Spectrophotometric)

This assay determines the IC₅₀ value of this compound against pepsin by measuring the reduction in the enzymatic degradation of a protein substrate, such as hemoglobin.

Materials:

-

Porcine Pepsin

-

Hemoglobin

-

This compound

-

10 mM HCl (for pepsin solution)

-

Distilled water

-

5% (w/v) Trichloroacetic Acid (TCA)

-

Spectrophotometer

-

37°C water bath

-

Test tubes or microplate

Procedure:

-

Reagent Preparation:

-

Pepsin Solution: Prepare a stock solution of porcine pepsin in 10 mM HCl. The final concentration will depend on the specific activity of the enzyme lot.

-

Substrate Solution (Hemoglobin): Prepare a 2% (w/v) solution of hemoglobin in distilled water and adjust the pH to 2.0 with HCl.

-

TCA Solution: Prepare a 5% (w/v) solution of trichloroacetic acid in distilled water.

-

Inhibitor Solutions: Prepare a series of dilutions of this compound in the appropriate buffer.

-

-

Enzyme Inhibition Assay:

-

Set up a series of test tubes for each inhibitor concentration, a no-inhibitor control, and a blank.

-

Add a defined volume of the hemoglobin substrate solution to each tube and pre-incubate at 37°C for 5 minutes.

-

Add the inhibitor solution (or buffer for the control) to the respective tubes.

-

Initiate the reaction by adding the pepsin solution to each tube at timed intervals.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin fragments.[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

FRET-Based HIV-1 Protease Assay

This is a sensitive in vitro assay that measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease using a synthetic peptide substrate with a Förster Resonance Energy Transfer (FRET) pair.

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate

-

Assay Buffer

-

This compound (or other test compounds)

-

Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

-

96-well or 384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer.

-

Prepare the FRET substrate solution by diluting it in Assay Buffer.

-

Prepare serial dilutions of this compound and the control inhibitor.

-

-

Assay Setup:

-

In a 96-well plate, add the test compounds, control inhibitor, and a solvent control to their respective wells.

-

Add the prepared HIV-1 Protease solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence signal in a microplate reader at the appropriate excitation and emission wavelengths.

-

Continue monitoring for 1 to 3 hours.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.[7]

-

Signaling Pathways and Cellular Implications

The inhibition of aspartic proteases by this compound can have significant effects on various cellular signaling pathways.

Cathepsin D and Apoptosis

Cathepsin D, a lysosomal aspartic protease, is involved in apoptosis (programmed cell death). Under certain cellular stress conditions, cathepsin D can be released from the lysosome into the cytoplasm. In the cytoplasm, it can cleave Bid, a pro-apoptotic protein, leading to the activation of the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis. By inhibiting cathepsin D, this compound can potentially interfere with this apoptotic cascade.[8][9]

Pepsin and Cell Proliferation Signaling

Recent studies have shown that pepsin, when refluxed into the laryngopharynx, can be taken up by cells and may play a role in the development of hypopharyngeal squamous cell carcinomas.[10][11] Pepsin has been observed to induce cell proliferation, potentially through the activation of signaling pathways such as NF-κB, TRAIL, and Notch.[10] Inhibition of pepsin activity by compounds like this compound could, therefore, have implications in modulating these proliferation signals.

HIV-1 Protease and the Viral Life Cycle

HIV-1 protease is essential for the life cycle of the human immunodeficiency virus. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase. This cleavage is a critical step in the maturation of the virion, rendering it infectious. Inhibition of HIV-1 protease by this compound blocks this maturation process, resulting in the production of non-infectious viral particles.[12][13]

Conclusion

This compound is a valuable tool for the initial screening and characterization of aspartic protease inhibitors. Its well-defined mechanism of action and potent inhibitory activity against a range of key enzymes make it an important reference compound in drug discovery and biomedical research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and scientists to design and interpret initial screening assays for novel aspartic protease inhibitors.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. apexbt.com [apexbt.com]

- 6. New renin inhibitors homologous with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 13. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acetyl-Pepstatin in In Vitro Protease Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing acetyl-pepstatin as a potent inhibitor in in vitro aspartic protease assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for researchers in biochemistry, pharmacology, and drug development.

Introduction

This compound is a high-affinity, reversible inhibitor of aspartic proteases.[1][2] It is a derivative of pepstatin, a naturally occurring hexapeptide containing the unusual amino acid statine.[3] The statine residue is crucial for its inhibitory activity as it mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes.[3][4] This mimicry allows this compound to bind tightly to the active site of aspartic proteases, effectively blocking substrate access and inhibiting proteolytic activity.[4] Due to its potent and specific inhibitory action, this compound is a valuable tool for studying the function of aspartic proteases, validating their role as drug targets, and screening for novel inhibitors.

Data Presentation

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values are dependent on the specific protease, substrate, and assay conditions.

| Target Protease | Inhibitor | Kᵢ Value | IC₅₀ Value | Assay Conditions |

| HIV-1 Protease | This compound | 13 nM[5] | 20 nM[1][2] | pH 4.7[1][2] |

| HIV-2 Protease | This compound | 5 nM[1][2] | - | pH 4.7[1][2] |

| Xenotropic murine leukemia virus-related virus (XMRV) PR | This compound | 712 nM[5] | - | Not Specified |

| Pepsin | N-acetyl-valyl-statine | 4.8 x 10⁻⁶ M[3][6] | - | Not Specified |

| Pepsin | N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ M[3][6] | - | Not Specified |

| Pepsin | N-acetyl-statine | 1.2 x 10⁻⁴ M[3][6] | - | Not Specified |

Experimental Protocols

This section details a generalized protocol for determining the inhibitory activity of this compound against a target aspartic protease using a fluorescence-based assay. A common method utilizes a fluorogenic substrate, such as a peptide labeled with a fluorophore and a quencher (FRET assay) or a fluorescently labeled protein like FITC-casein.

Protocol 1: Determination of this compound IC₅₀ using a Fluorogenic Peptide Substrate (FRET Assay)

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the aspartic protease activity.

Materials:

-

Target Aspartic Protease

-

This compound

-

Fluorogenic FRET peptide substrate specific for the target protease

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Reagent Preparation:

-

Assay Buffer: Prepare the appropriate assay buffer for the target protease and bring it to the desired reaction temperature (e.g., 37°C).

-

Enzyme Solution: Prepare a stock solution of the target aspartic protease in assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a stock solution of the FRET peptide substrate in DMSO. Dilute to the final working concentration in assay buffer. The final concentration should ideally be at or below the Michaelis constant (Kₘ) for the enzyme.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested.

Assay Procedure:

-

Plate Setup: To the wells of a 96-well black microplate, add the following:

-

Test Wells: A fixed volume of the serially diluted this compound solutions.

-

Positive Control (No Inhibitor): The same volume of assay buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): The same volume of assay buffer.

-

-

Enzyme Addition: Add the prepared enzyme solution to all wells except the negative control wells.

-

Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the proteolytic reaction by adding the substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the specific FRET pair of the substrate. Readings can be taken in kinetic mode (every 1-2 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30-60 minutes).

Data Analysis:

-

Calculate Percentage Inhibition:

-

Subtract the background fluorescence (negative control) from all readings.

-

The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well))

-

-

Determine IC₅₀: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 2: General Protease Inhibition Assay using FITC-Casein

This protocol provides a more general method for assessing protease inhibition and can be adapted for various proteases.

Materials:

-

Target Aspartic Protease

-

This compound

-

Protease Fluorescent Detection Kit (containing FITC-Casein substrate, buffers)

-

Trichloroacetic Acid (TCA) solution (e.g., 5%)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare enzyme and inhibitor solutions as described in Protocol 1. Reconstitute the FITC-Casein substrate according to the manufacturer's instructions.

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, the target protease, and varying concentrations of this compound (or buffer for the positive control).

-

Pre-incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Reaction Initiation: Add the FITC-Casein solution to each tube to start the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Reaction Termination: Stop the reaction by adding TCA solution to each tube. This will precipitate the undigested FITC-Casein.

-

Precipitation: Incubate at 37°C for 10-30 minutes to allow for complete precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated protein.

-